molecular formula C12H7FN2O B13933386 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)-

1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)-

Cat. No.: B13933386
M. Wt: 214.19 g/mol
InChI Key: JLQMILPGYDOZDM-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a pyridine ring. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of various pharmaceuticals, including antipsychotic and antimicrobial agents .

Preparation Methods

The synthesis of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-pyridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, followed by cyclization to form the benzisoxazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It undergoes substitution reactions with halogens, alkyl groups, and other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chloride results in the formation of N-acylated products .

Scientific Research Applications

1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in antipsychotic drugs, it acts on dopamine and serotonin receptors, modulating their activity to exert therapeutic effects. The fluorine substituent enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7FN2O

Molecular Weight

214.19 g/mol

IUPAC Name

6-fluoro-3-pyridin-4-yl-1,2-benzoxazole

InChI

InChI=1S/C12H7FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-7H

InChI Key

JLQMILPGYDOZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C3=CC=NC=C3

Origin of Product

United States

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